3,3-Diphenylpropanol

Vue d'ensemble

Description

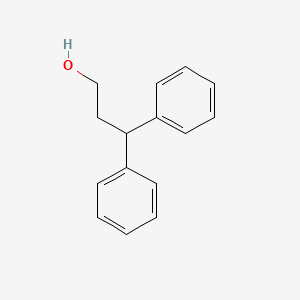

3,3-Diphenylpropanol, also known as 3,3-Diphenyl-1-propanol, is an organic compound with the molecular formula C15H16O. It is characterized by the presence of two phenyl groups attached to the third carbon of a propanol chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Diphenylpropanol can be synthesized through the esterification and subsequent reduction of diphenylalanine . Another method involves the hydroformylation of 1,1-diphenylethylene, catalyzed by cobalt, to yield the corresponding aldehyde, which is then reduced to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of green chemistry principles to ensure environmentally friendly processes. This includes optimizing reaction conditions to minimize waste and energy consumption while maximizing yield .

Analyse Des Réactions Chimiques

Hydroformylation Reactions

Cobalt-catalyzed hydroformylation converts 3,3-diphenylpropanol into aldehydes. This reaction is critical for synthesizing prostacyclin agonists :

- Catalyst : Co-based systems under mild conditions.

- Product : Corresponding aldehyde derivatives, used in bioactive molecule synthesis.

Oxidation and Radical Scavenging

Pulse radiolysis studies show that this compound derivatives undergo oxidation via radical intermediates:

- Radical Formation : Reaction with hydroxyl radicals (- OH) generates carbon-centered radicals (λ<sub>max</sub> = 420 nm) .

- Antioxidant Potential : Demonstrates free radical scavenging activity, relevant to pharmaceutical applications .

Reductive Amination for Pharmaceutical Derivatives

This compound is a precursor to anticholinergic agents like Fesoterodine:

- Step 1 : Esterification of the hydroxyl group to form reactive intermediates .

- Step 2 : Chemoselective reduction using LiAlH₄ or Pd/C-H₂ to yield 3,3-diphenylpropylamines .

| Target Compound | Key Reagents | Yield | Application | Source |

|---|---|---|---|---|

| Fesoterodine | LiAlH₄, Pd/C-H₂ | 93% | Anticholinergic drug |

Huang Minlon Reduction in Cross-Coupling

In a two-step synthesis:

- Step 1 : Benzaldehyde and acetophenone undergo catalytic cross-aldol condensation using L-proline to form 3-hydroxy-1,3-diphenyl-1-acetone .

- Step 2 : Huang Minlon reduction (ethylene glycol, hydrazine hydrate, KOH) converts the ketone to 1,3-diphenyl-1-propanol with >80% efficiency .

| Parameter | Value |

|---|---|

| Catalyst | L-proline/D-proline |

| Reduction Temp | 90–110°C |

| Reaction Time | 24–48 hr |

Industrial-Scale Chemoselective Reductions

Patents highlight scalable methods for 3,3-diphenylpropylamine synthesis:

Applications De Recherche Scientifique

Pharmaceutical Applications

Therapeutic Compounds

3,3-Diphenylpropanol is primarily recognized for its role in the development of novel pharmacologically active compounds, particularly 3,3-diphenylpropylamines. These compounds have demonstrated significant anticholinergic activity, making them valuable in treating conditions related to acetylcholine-mediated processes such as urination and cardiovascular functions .

- Mechanism of Action : The anticholinergic properties of 3,3-diphenylpropylamines are attributed to their ability to inhibit acetylcholine receptors. This mechanism is crucial for managing overactive bladder symptoms and other disorders influenced by acetylcholine .

- Case Studies : Clinical studies have shown that certain derivatives of 3,3-diphenylpropylamines exhibit improved efficacy and reduced side effects compared to traditional anticholinergic drugs. For instance, a study reported enhanced therapeutic profiles for specific metabolites formed during the metabolism of these compounds in mammals .

Industrial Applications

Chemical Intermediates

In addition to pharmaceutical uses, this compound serves as an important intermediate in organic synthesis. It is utilized in the production of various fine chemicals and agrochemicals due to its structural properties that facilitate further chemical modifications .

- Applications in Agrochemicals : Its derivatives are explored for use in developing herbicides and pesticides, where the diphenyl structure contributes to biological activity against pests .

Research Insights

Recent studies have expanded the understanding of the compound's potential applications beyond traditional uses:

- Transglycosylation Reactions : Research involving enzymatic reactions has shown that derivatives of this compound can be used as acceptors in transglycosylation reactions, leading to novel glycoside products with potential pharmaceutical applications .

- Environmental Impact Studies : The environmental behavior of this compound has been analyzed concerning its degradation pathways and ecological footprint when used in industrial applications .

Mécanisme D'action

The mechanism of action of 3,3-Diphenylpropanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 3,3-Diphenyl-1-propanol

- 1,1-Diphenylethylene

- Benzophenone derivatives

Comparison: 3,3-Diphenylpropanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Activité Biologique

3,3-Diphenylpropanol (C15H16O) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a propanol backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C15H16O

- Molecular Weight : 232.29 g/mol

Biological Activities

The biological activity of this compound has been investigated across various studies, highlighting its potential in pharmacology.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various compounds, it was found that derivatives of diphenylpropanol demonstrated effective DPPH radical scavenging activity, which is a common measure of antioxidant capacity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 70.6% at 10 µM |

| Trolox | 77.6% at 10 µM |

These findings suggest that this compound could be a promising candidate for further development as an antioxidant agent .

2. Anticancer Activity

The compound has also shown potential in anticancer applications. A study involving various diphenylpropane derivatives indicated significant cytotoxic effects against breast cancer cells (MCF-7), with low toxicity observed in normal cells. The compound's ability to induce apoptosis was highlighted, making it a candidate for further investigation in cancer therapy.

| Compound | IC50 (µM) |

|---|---|

| This compound | 57 nM (inhibitory against EGFR) |

| Tamoxifen | Reference |

The ability to inhibit the epidermal growth factor receptor (EGFR) suggests that this compound may serve as a multi-target inhibitor in cancer treatment .

3. Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound derivatives have been evaluated for their antimicrobial activity. Studies have demonstrated significant antibacterial and antifungal effects against various pathogens.

| Activity Type | Test Organism | Result |

|---|---|---|

| Antibacterial | E. coli | Active at 50 mg/mL |

| Antifungal | Candida albicans | Active at 100 mg/mL |

These results indicate that derivatives of this compound could be developed into effective antimicrobial agents .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antioxidant Potential : A study assessed the radical scavenging ability of various phenolic compounds, including diphenylpropanol derivatives, showing promising results in reducing oxidative stress markers in vitro.

- Cytotoxicity Against Cancer Cells : In vitro experiments demonstrated that certain derivatives led to increased caspase-3 activity in cancer cell lines, indicating their role as pro-apoptotic agents.

Propriétés

IUPAC Name |

3,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCXQMVSIIJUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173831 | |

| Record name | 3,3-Diphenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20017-67-8 | |

| Record name | γ-Phenylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20017-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diphenylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020017678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIPHENYLPROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diphenylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIPHENYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9WM77NZ5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3,3-Diphenylpropanol in the synthesis of cobalt(II) phthalocyanine complexes?

A1: this compound serves as a precursor in the synthesis of a novel phthalonitrile derivative, 3,3-diphenylpropoxyphthalonitrile. This derivative is formed through a reaction with 4-nitrophthalonitrile in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) []. The resulting 3,3-diphenylpropoxyphthalonitrile is then reacted with cobalt chloride (CoCl2) to produce the final cobalt(II) phthalocyanine complex, tetrakis-(3,3-diphenylpropoxy)phthalocyaninato cobalt(II). This complex has potential applications in catalysis, specifically for the oxidation of cyclohexene [].

Q2: How does the structure of the cobalt(II) phthalocyanine complex containing 3,3-diphenylpropoxy groups impact its catalytic activity in cyclohexene oxidation?

A2: While the paper doesn't directly compare the catalytic activity of the 3,3-diphenylpropoxy-substituted complex to other cobalt(II) phthalocyanine complexes, it highlights that the complex can selectively oxidize cyclohexene to 2-cyclohexene-1-ol as the major product []. This suggests that the presence of the bulky, non-polar 3,3-diphenylpropoxy groups on the periphery of the phthalocyanine ring likely influences the steric environment around the catalytic cobalt center. This, in turn, could affect the substrate binding and orientation during the oxidation reaction, contributing to the observed selectivity for 2-cyclohexene-1-ol. Further research comparing this complex to others with varying substituents would be needed to confirm this hypothesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.